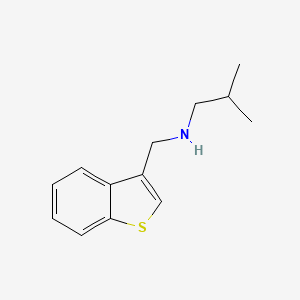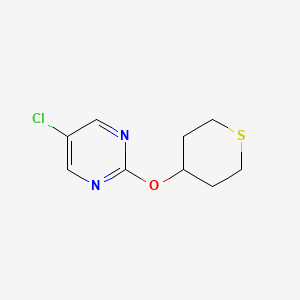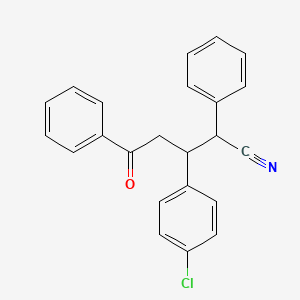![molecular formula C23H21N5O2S B2752435 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-21-7](/img/structure/B2752435.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a fascinating compound known for its potential applications in various scientific fields. This molecule exhibits a combination of unique structural features from both the quinoline and triazolopyridazine families, which can lend itself to a wide array of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis often begins with the preparation of the quinoline derivative. This can be achieved through the Povarov reaction, which combines an aniline, an aldehyde, and an alkene under acidic conditions.
The triazolopyridazine part is synthesized separately, typically through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
These intermediates are then linked via a thioether bond formation reaction, using conditions such as base-catalyzed reactions in the presence of thiolating agents.
Industrial Production Methods:
Large-scale synthesis may involve optimized reaction conditions to maximize yield and purity, potentially involving catalytic processes or continuous flow systems to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, forming sulfoxide and sulfone derivatives.
Reduction: Reduction can lead to the hydrogenation of the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxyphenyl group or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Use of m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Reduction: Use of hydrogen gas over palladium on carbon (Pd/C) catalyst.
Substitution: Use of halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products:
Oxidation products like sulfoxides and sulfones.
Hydrogenated quinoline derivatives.
Various substituted versions of the original compound.
Scientific Research Applications
Chemistry:
As a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine:
Potential use as a pharmaceutical agent due to its structural motifs, which may interact with biological targets such as enzymes or receptors.
Industry:
Possible application in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend heavily on its application. For instance, in a biological setting:
Molecular Targets and Pathways: It may interact with proteins, enzymes, or DNA, potentially inhibiting specific enzymes or altering receptor activity.
Pathways: Could involve modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
1-(quinolin-2-yl)-2-(phenylthio)ethanone.
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxyphenyl)ethanone.
Hope that covers it comprehensively for you. Anything else catching your interest?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-18-10-8-17(9-11-18)23-25-24-20-12-13-21(26-28(20)23)31-15-22(29)27-14-4-6-16-5-2-3-7-19(16)27/h2-3,5,7-13H,4,6,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMXEOLGLYYOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)
![4-[5-(prop-2-ynylthio)-3H-1,3,4-oxadiazol-2-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B2752355.png)
![(2E)-3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2752357.png)
![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2752361.png)



![5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine](/img/structure/B2752369.png)


![(5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2752374.png)
![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)
